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Introduction

YM-58483, also known as BTP2, is a potent and selective inhibitor of the Calcium Release-
Activated Calcium (CRAC) channels.[1] These channels are crucial for store-operated calcium
entry (SOCE) in non-excitable cells, a fundamental process that governs a multitude of cellular
functions, particularly in the immune system.[2] This technical guide provides a comprehensive
overview of YM-58483, including its mechanism of action, chemical and physical properties,
and detailed experimental protocols for its application in research.

Core Mechanism of Action

YM-58483 selectively blocks CRAC channels, which are composed of Orail proteins in the
plasma membrane and are activated by the stromal interaction molecule 1 (STIM1), a calcium
sensor in the endoplasmic reticulum. Depletion of calcium stores in the endoplasmic reticulum
triggers STIML1 to interact with and open the Orail channels, leading to a sustained influx of
calcium into the cell. YM-58483 effectively inhibits this thapsigargin-induced sustained Ca2+
influx.[1][3] This blockade of SOCE is the primary mechanism through which YM-58483 exerts
its diverse biological effects.

Physicochemical Properties and In Vitro Activity
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A summary of the key physicochemical properties and in vitro inhibitory concentrations (IC50)
of YM-58483 is presented below.

Property Value Reference(s)
N-[4-[3,5-
bis(trifluoromethyl)pyrazol-1-

Chemical Name ( y)py. , [1]
yl]phenyl]-4-methylthiadiazole-
5-carboxamide

Alternative Names BTP2

CAS Number 223499-30-7 [1]

Molecular Formula C1sHoFsNsOS [1]

Molecular Weight 421.32 g/mol

N Soluble in DMSO and ethanol

Solubility
to 100 mM

Purity 299% (HPLC)
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In Vitro Activity

ICs0 (NM) Cell TypelCondition Reference(s)

Thapsigargin-induced

Caz* influx

100 Jurkat T cells [1][3]

T-cell proliferation
(MLR)

One-way mixed
12.7 _ [1][4]
lymphocyte reaction

IL-2 Production

~100 Jurkat cells [3]

IL-4 Production

Conalbumin-
stimulated murine Th2

~100 (5]
T cell clone

(D10.G4.1)

IL-5 Production

Conalbumin-
stimulated murine Th2

~100 (5]
T cell clone

(D10.G4.1)

IL-5 Production

Phytohemagglutinin-
125 stimulated human [6]

peripheral blood cells

IL-13 Production

Phytohemagglutinin-
148 stimulated human [6]

peripheral blood cells

Histamine Release

DNP antigen-induced
460 IgE-primed RBL-2H3 [6]

cells

Leukotriene

Production

DNP antigen-induced
310 IgE-primed RBL-2H3 [6]
cells

In Vivo Efficacy

YM-58483 has demonstrated significant immunomodulatory and anti-inflammatory effects in

various animal models.
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. .. EDso | Effective .
In Vivo Activity S Animal Model Reference(s)
ose

Delayed-Type
o 1.1 mg/kg (EDso) Mouse model [3]
Hypersensitivity

Graft-versus-Host
) 1-30 mg/kg (p.o.) Mouse model [4]
Disease

. . . Actively sensitized
Airway Eosinophilia 3-30 mg/kg (p.o.) [5]
Brown Norway rats

Late Phase Asthmatic Actively sensitized
3-30 mg/kg (p.o.) ] ] [5]
Response guinea pigs

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by YM-58483 and a typical
experimental workflow for its evaluation.
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Caption: CRAC Signaling Pathway and the inhibitory action of YM-58483.
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Caption: General experimental workflow for evaluating YM-58483.

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE)
using Fura-2

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1682358?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.benchchem.com/product/b1682358?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This protocol is adapted from standard methods for measuring intracellular calcium
concentration ([Ca2*]i) changes in response to store depletion.[1][2]

1. Cell Preparation:

e Culture cells (e.g., Jurkat T cells, HEK293 cells) to an appropriate confluency on glass
coverslips.

e Wash the cells with a calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca?*).

2. Fura-2 Loading:

e Incubate the cells with 2-5 uM Fura-2 AM in the calcium-free buffer for 30-60 minutes at
37°C.

o Wash the cells twice with the calcium-free buffer to remove extracellular Fura-2 AM.

3. Calcium Measurement:

e Mount the coverslip onto a perfusion chamber of a fluorescence microscope equipped for
ratiometric imaging.

o Perfuse the cells with the calcium-free buffer to establish a baseline fluorescence ratio
(340/380 nm excitation, ~510 nm emission).

o To deplete intracellular calcium stores, add a SERCA inhibitor such as 1 uM thapsigargin to
the perfusion buffer.

¢ Once the [Ca?*]i has returned to near baseline (indicating store depletion), reintroduce a
calcium-containing buffer (e.g., 2 mM Ca?*). This will induce SOCE.

o To test the effect of YM-58483, pre-incubate the cells with the desired concentration of the
inhibitor (e.g., 100 nM) for a specified time before and during the reintroduction of the
calcium-containing buffer.

4. Data Analysis:
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e The ratio of fluorescence intensities at 340 nm and 380 nm is used to calculate the
intracellular calcium concentration.

e The peak increase in [Ca?*]i following the reintroduction of calcium represents the magnitude
of SOCE.

e Compare the SOCE in control cells versus cells treated with YM-58483 to determine the
inhibitory effect.

T-Cell Proliferation Assay

This protocol outlines a common method for assessing T-cell proliferation using a dye dilution
assay.

1. Cell Preparation and Staining:
 Isolate primary T cells or use a T-cell line (e.g., Jurkat).

o Resuspend the cells in a suitable buffer (e.g., PBS) and incubate with a fluorescent dye that
covalently binds to intracellular proteins, such as Carboxyfluorescein succinimidyl ester
(CFSE), at a concentration of 1-5 uM for 10-15 minutes at 37°C.

e Quench the staining reaction by adding complete culture medium.

e Wash the cells to remove excess dye.

2. Cell Culture and Stimulation:

o Plate the CFSE-stained cells in a 96-well plate.

e Pre-incubate the cells with various concentrations of YM-58483 for 30-60 minutes.

o Stimulate the T cells to proliferate using an appropriate stimulus, such as anti-CD3/CD28
antibodies, phytohemagglutinin (PHA), or in a mixed lymphocyte reaction (MLR).

3. Flow Cytometry Analysis:

 After a suitable incubation period (typically 3-5 days), harvest the cells.
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» Analyze the CFSE fluorescence of the cells using a flow cytometer.
e As cells divide, the CFSE fluorescence intensity is halved with each cell division.

e The percentage of proliferated cells and the number of cell divisions can be quantified by
analyzing the CFSE histograms.

Cytokine Production Assay

This protocol describes the measurement of cytokine secretion from stimulated T cells.[7][8]
1. Cell Culture and Stimulation:

e Culture primary T cells or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.
e Pre-treat the cells with different concentrations of YM-58483 for 30-60 minutes.

o Stimulate the cells with a T-cell activator (e.g., PHA, anti-CD3/CD28 antibodies).

2. Supernatant Collection:

o After an appropriate incubation time (e.g., 24-72 hours), centrifuge the plate to pellet the
cells.

o Carefully collect the cell culture supernatant.
3. Cytokine Measurement:

e Measure the concentration of specific cytokines (e.g., IL-2, IL-4, IL-5, IFN-y) in the
supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the
manufacturer's instructions.

 Alternatively, intracellular cytokine staining followed by flow cytometry can be used to
determine the percentage of cytokine-producing cells.

NFAT Reporter Assay in Jurkat Cells

This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT), a key
transcription factor downstream of calcium signaling.[9][10]
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. Cell Line:

Use a Jurkat T-cell line stably transfected with a reporter construct containing an NFAT-
responsive promoter driving the expression of a reporter gene (e.g., luciferase or green
fluorescent protein).

. Cell Treatment and Stimulation:
Plate the Jurkat-NFAT reporter cells in a 96-well plate.
Pre-incubate the cells with varying concentrations of YM-58483.

Stimulate the cells to activate the NFAT pathway, for example, with a combination of a
calcium ionophore (e.g., ionomycin) and a phorbol ester (e.g., PMA), or with anti-CD3
antibodies.

. Reporter Gene Measurement:

After an appropriate incubation period (e.g., 6-24 hours), measure the expression of the
reporter gene.

For a luciferase reporter, lyse the cells and measure the luminescence using a luminometer
after adding the luciferase substrate.

For a fluorescent protein reporter, measure the fluorescence intensity using a flow cytometer
or a fluorescence plate reader.

. Data Analysis:
Normalize the reporter gene activity to a control (e.g., unstimulated cells).

Determine the inhibitory effect of YM-58483 on NFAT activation by comparing the reporter
activity in treated versus untreated stimulated cells.

In Vivo Delayed-Type Hypersensitivity (DTH) Model

This protocol is a standard method to assess cell-mediated immunity in vivo.[11][12]
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1. Sensitization Phase:

e Sensitize mice (e.g., BALB/c) by subcutaneous or intradermal injection of an antigen (e.qg.,
methylated bovine serum albumin (mBSA) or keyhole limpet hemocyanin (KLH)) emulsified
in Complete Freund's Adjuvant (CFA).

2. Treatment:

o Administer YM-58483 or a vehicle control to the mice via an appropriate route (e.g., oral
gavage) at the desired doses and schedule. Treatment can be prophylactic (starting at the
time of sensitization) or therapeutic (starting before the challenge).

3. Elicitation (Challenge) Phase:

o Approximately 5-7 days after sensitization, challenge the mice by injecting the same antigen
(without adjuvant) into one hind footpad or ear.

« Inject the contralateral footpad or ear with saline or PBS as a control.
4. Measurement of DTH Response:

o Measure the thickness of the footpad or ear at various time points after the challenge (e.qg.,
24, 48, and 72 hours) using a caliper.

o The DTH response is quantified as the difference in swelling between the antigen-challenged
and the control-injected site.

5. Data Analysis:

o Compare the DTH response in the YM-58483-treated group with the vehicle-treated group to
determine the in vivo efficacy of the compound.

Conclusion

YM-58483 is a valuable pharmacological tool for investigating the role of CRAC channels and
SOCE in a wide range of biological processes. Its high selectivity and potency make it an
excellent candidate for both in vitro and in vivo studies aimed at understanding the
physiological and pathological implications of calcium signaling in immunity, inflammation, and
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other cellular functions. The detailed protocols provided in this guide offer a starting point for
researchers to effectively utilize YM-58483 in their experimental designs. As with any
pharmacological agent, it is crucial to carefully consider appropriate controls and dose-
response studies to ensure the validity and reproducibility of the experimental findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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